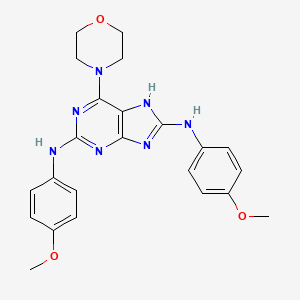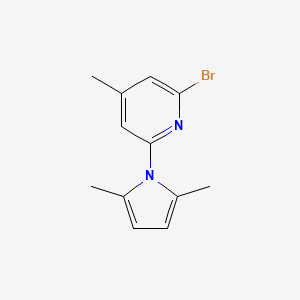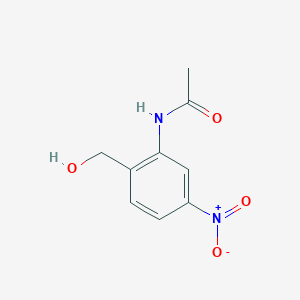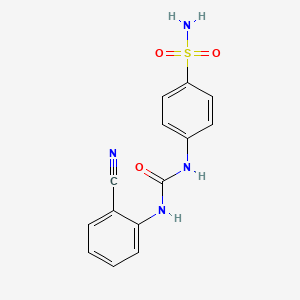
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthrene core substituted with bis(4-methoxyphenyl)amino groups, making it an interesting subject for research in organic chemistry and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenanthrene Core: The phenanthrene core can be synthesized through a series of cyclization reactions starting from simpler aromatic compounds.
Substitution with Bis(4-methoxyphenyl)amino Groups: The phenanthrene core is then subjected to substitution reactions where bis(4-methoxyphenyl)amino groups are introduced. This step often requires the use of strong bases and specific solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency.
化学反应分析
Types of Reactions
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone form.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
作用机制
The mechanism by which 3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
相似化合物的比较
Similar Compounds
Spiro-OMeTAD: A well-known hole transport material used in perovskite solar cells.
PTAA: Another hole transport material with similar applications in organic electronics.
Uniqueness
3,6-Bis(4-(bis(4-methoxyphenyl)amino)phenyl)phenanthrene-9,10-dione is unique due to its specific structural features, which confer distinct electronic properties. These properties make it particularly suitable for applications in organic electronics and materials science, where precise control over electronic characteristics is crucial.
属性
分子式 |
C54H42N2O6 |
|---|---|
分子量 |
814.9 g/mol |
IUPAC 名称 |
3,6-bis[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]phenanthrene-9,10-dione |
InChI |
InChI=1S/C54H42N2O6/c1-59-45-23-15-41(16-24-45)55(42-17-25-46(60-2)26-18-42)39-11-5-35(6-12-39)37-9-31-49-51(33-37)52-34-38(10-32-50(52)54(58)53(49)57)36-7-13-40(14-8-36)56(43-19-27-47(61-3)28-20-43)44-21-29-48(62-4)30-22-44/h5-34H,1-4H3 |
InChI 键 |
ILEBUQOFEMMUTD-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC4=C(C=C3)C(=O)C(=O)C5=C4C=C(C=C5)C6=CC=C(C=C6)N(C7=CC=C(C=C7)OC)C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Pyrido[3,4-B]indolizine](/img/structure/B12517362.png)




![Phosphonic acid, [1-(hydroxyamino)-2-methylpropyl]-, dimethyl ester](/img/structure/B12517393.png)
![2-{(E)-[(2-Fluorophenyl)methylidene]amino}-5-[(E)-phenyldiazenyl]benzoic acid](/img/structure/B12517398.png)
![(R)-3-Benzo[1,3]dioxol-5-YL-2-tert-butoxycarbonylamino-propionic acid](/img/structure/B12517403.png)
![Methylenebis[dichloro(2-methylbut-2-en-1-yl)silane]](/img/structure/B12517411.png)

![Tris[3,5-bis(trifluoromethyl)phenyl]phosphine oxide](/img/structure/B12517431.png)

![N-[4-[4,5-dihydroxy-6-(hydroxymethyl)-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-2-(4-nitrophenoxy)oxan-3-yl]acetamide](/img/structure/B12517454.png)
